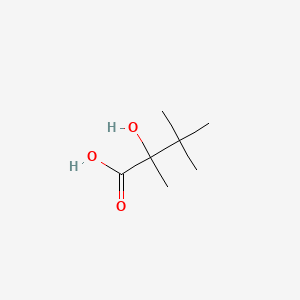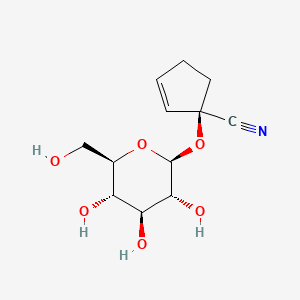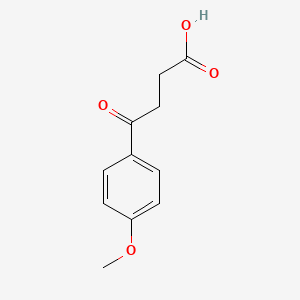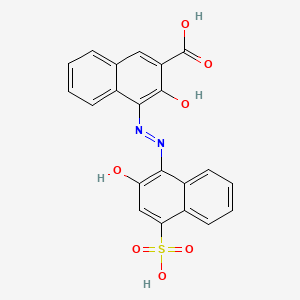![molecular formula C21H22Cl3N3 B1221836 Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1) CAS No. 25843-64-5](/img/structure/B1221836.png)
Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1) is a complex organic compound with a unique structure that includes a quinolinium core and a bis(2-chloroethyl)amino group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1) typically involves the reaction of quinoline derivatives with bis(2-chloroethyl)amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, particularly involving the chloroethyl groups, which can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium oxides, while reduction can produce quinolinium hydrides .
科学研究应用
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations .
Biology
In biological research, Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1) is studied for its potential as an anticancer agent. The bis(2-chloroethyl)amino group is known for its alkylating properties, which can interfere with DNA replication in cancer cells .
Medicine
Medically, this compound is explored for its potential therapeutic applications, particularly in cancer treatment. Its ability to form covalent bonds with DNA makes it a candidate for chemotherapy drugs .
Industry
In the industrial sector, this compound is used in the production of various chemical intermediates and as a catalyst in certain reactions .
作用机制
The mechanism of action of Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1) involves its interaction with DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication. This mechanism is particularly relevant in its potential use as an anticancer agent .
相似化合物的比较
Similar Compounds
Quinolinium, 2-[2-[4-[bis(2-chloroethyl)amino]phenyl]ethenyl]-1-methyl-, iodide (11): Similar structure but with an iodide counterion.
Pyridinium salts: Structurally similar but with a pyridine core instead of quinoline.
Uniqueness
Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1) is unique due to its specific quinolinium core and the presence of the bis(2-chloroethyl)amino group, which imparts distinct chemical and biological properties .
属性
CAS 编号 |
25843-64-5 |
|---|---|
分子式 |
C21H22Cl3N3 |
分子量 |
422.8 g/mol |
IUPAC 名称 |
N,N-bis(2-chloroethyl)-4-[(1-methylquinolin-1-ium-2-yl)methylideneamino]aniline;chloride |
InChI |
InChI=1S/C21H22Cl2N3.ClH/c1-25-20(9-6-17-4-2-3-5-21(17)25)16-24-18-7-10-19(11-8-18)26(14-12-22)15-13-23;/h2-11,16H,12-15H2,1H3;1H/q+1;/p-1 |
InChI 键 |
JRBMUKZRLWOGBG-UHFFFAOYSA-M |
SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=NC3=CC=C(C=C3)N(CCCl)CCCl.[Cl-] |
规范 SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=NC3=CC=C(C=C3)N(CCCl)CCCl.[Cl-] |
| 25843-64-5 | |
同义词 |
1-methyl-2-(2-(bis(beta-chloroethyl)amino)phenyliminomethyl)quinolinium chloride IMET 3106 IMET 3106 iodide ZIMET 3106 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



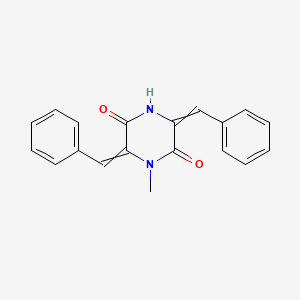
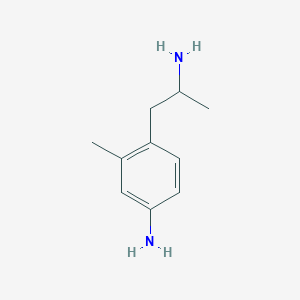
![2,3-Naphthalenediol,5-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydro-,2,3-diacetate](/img/structure/B1221760.png)
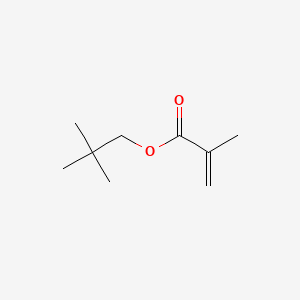
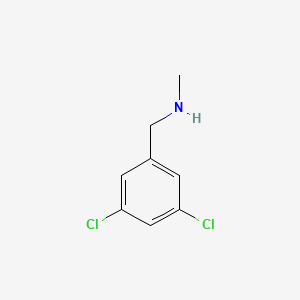
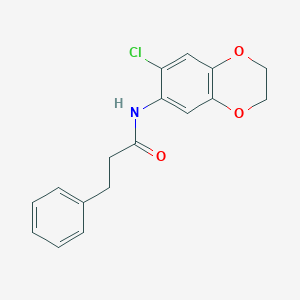
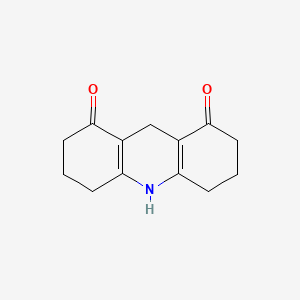
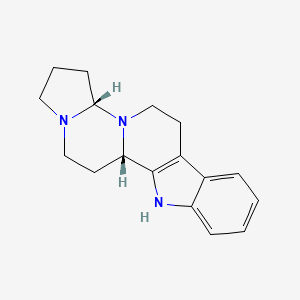
![N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1221767.png)
